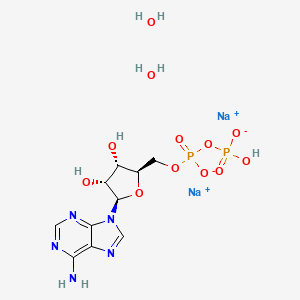

Adenosine-5'-diphosphate disodium salt dihydrate

Description

Fundamental Role of ADP in Cellular Bioenergetics

Adenosine-5'-diphosphate is fundamental to cellular bioenergetics, the study of energy transformation within living organisms. basicmedicalkey.com Its most critical function is its participation in the ATP-ADP cycle, which supplies the energy required for a vast array of biological processes. wikipedia.orgbasicmedicalkey.com Cells capture the chemical energy released from the breakdown of food molecules, such as glucose, and use it to convert ADP and inorganic phosphate (B84403) (Pi) into ATP. wikipedia.orgmetwarebio.com This process, known as phosphorylation, stores a significant amount of potential energy within the newly formed high-energy phosphoanhydride bond of ATP. wikipedia.orgmetwarebio.com

When the cell requires energy for activities like muscle contraction, nerve impulse propagation, active transport of molecules across membranes, or chemical synthesis, enzymes hydrolyze ATP back into ADP and Pi. metwarebio.comwikipedia.org The breaking of ATP's terminal phosphate bond is an exergonic reaction that releases approximately 30.5 kilojoules per mole (7.3 kcal/mol), which is then harnessed to power cellular work. wikipedia.org ADP is thus continuously recycled back into ATP, ensuring a constant supply of energy. metwarebio.com This perpetual cycle makes ADP an essential intermediate in the flow of energy that sustains life. wikipedia.org

The synthesis of ATP from ADP occurs through several metabolic pathways:

Substrate-level phosphorylation: In this process, a phosphate group is directly transferred from a high-energy intermediate molecule to ADP. This occurs during glycolysis and the citric acid cycle. wikipedia.org

Oxidative phosphorylation: This is the primary method of ATP production in aerobic organisms. It takes place in the mitochondria and involves the transfer of electrons through an electron transport chain, which creates a proton gradient that drives the ATP synthase enzyme to phosphorylate ADP. wikipedia.org

Photophosphorylation: In plants and some bacteria, the energy from sunlight is used to create a proton gradient during photosynthesis, which in turn drives the synthesis of ATP from ADP. acs.org

The ATP/ADP Ratio as a Primary Regulator of Cellular Energy Homeostasis

The maintenance of a stable internal environment, or homeostasis, is critical for cell survival, and energy homeostasis is a key aspect of this regulation. The ratio of ATP to ADP within a cell is a primary indicator and regulator of the cell's energy status. nih.gov In a healthy, non-proliferating cell with active mitochondrial metabolism, the ATP/ADP ratio is kept very high, with ATP concentrations typically being fivefold higher than ADP concentrations. wikipedia.org This high ratio signifies a high energy state, where there is ample energy to fuel cellular activities.

This ratio acts as a critical regulatory signal for metabolic pathways. For instance, a high ATP/ADP ratio inhibits the activity of key enzymes in glycolysis, such as phosphofructokinase-1, thereby slowing down the breakdown of glucose when energy is abundant. nih.gov Conversely, a decrease in the ATP/ADP ratio (meaning a relative increase in ADP) signals that energy consumption is outpacing production. This change activates metabolic pathways that generate ATP. cam.ac.uk For example, an accumulation of ADP stimulates cellular respiration to increase the rate of oxidative phosphorylation, thereby replenishing the ATP supply. researchgate.net

Therefore, the ATP/ADP ratio is a crucial feedback mechanism that allows cells to finely tune their energy production to meet their energy demands, ensuring that energy supply and demand are tightly coupled. nih.govresearchgate.net Disruptions in this ratio are characteristic of certain cellular states; for instance, proliferating cancer cells often exhibit a lower ATP/ADP ratio, which is necessary to maintain their high rate of glycolysis, a phenomenon known as the Warburg effect. nih.gov

Historical Context and Evolution of ADP Research within Biochemistry

The understanding of ADP is intrinsically linked to the discovery of ATP. In 1929, ATP was discovered independently by two research groups: Karl Lohmann at the Kaiser Wilhelm Institutes in Germany and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School. wikipedia.orgacs.org Shortly after, Fritz Albert Lipmann proposed that ATP was the primary carrier of chemical energy in the cell, a concept that is now central to biochemistry. wikipedia.org

The focus of research then expanded to understand how ATP was generated and utilized. This inevitably led to the detailed study of ADP as the immediate precursor to ATP. The chemical reactions that produce ATP from ADP were elucidated over many years, culminating in the recognition of the 1997 Nobel Prize in Chemistry being awarded in part to Paul D. Boyer and John E. Walker for their work on the enzymatic mechanism underlying the synthesis of ATP by ATP synthase. encyclopedia.com This research clarified the precise rotational mechanism by which the enzyme uses a proton gradient to drive the phosphorylation of ADP.

In the 1960s, another facet of ADP's function was uncovered with the discovery of ADP-ribosylation, a post-translational modification of proteins involving the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). nih.gov More recent research has explored the prebiotic origins of energy transfer, investigating how simple molecules like acetyl phosphate (AcP) might have phosphorylated ADP to ATP in the presence of iron ions on the early Earth, suggesting a potential pathway for how ATP became the universal energy carrier. sciencedaily.com This historical progression highlights the journey from identifying ADP as a simple component of the energy cycle to understanding its complex roles in metabolic regulation and cellular signaling.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2Na.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,10-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZARHCNBKWDRW-KWIZKVQNSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5Na2O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16178-48-6 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms and Enzymology of Adp

ADP as a Central Metabolite in Energy Transduction Pathways

ADP is a key regulator and intermediate in the primary pathways of energy metabolism, ensuring that the production of ATP is tightly coupled to the cell's energetic demands.

Oxidative phosphorylation is the primary mechanism for ATP synthesis in aerobic organisms, and ADP is an essential substrate for this process. agscientific.comnih.gov This metabolic pathway occurs within the mitochondria and involves a series of redox reactions carried out by the electron transport chain. nih.gov The energy released from the transfer of electrons is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. libretexts.orgnih.gov

The enzyme ATP synthase utilizes the energy stored in this proton motive force to catalyze the phosphorylation of ADP to ATP. nih.govwikipedia.org The influx of protons through the ATP synthase complex drives a rotational mechanism that facilitates the binding of ADP and inorganic phosphate (B84403) (Pi), their conversion to ATP, and the subsequent release of the newly synthesized ATP molecule. nih.govrsc.org The availability of ADP is a critical factor in regulating the rate of oxidative phosphorylation; an increase in the ADP/ATP ratio stimulates mitochondrial respiration to generate more ATP. nih.gov

ADP plays a crucial role as an allosteric activator in both glycolysis and the citric acid cycle, signaling a low energy state in the cell and upregulating ATP production. In glycolysis, the enzyme phosphofructokinase (PFK), which catalyzes a key committed step, is allosterically activated by ADP. khanacademy.org This activation enhances the rate of glucose breakdown to produce pyruvate (B1213749).

Following glycolysis, the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex is also stimulated by ADP. khanacademy.orgnews-medical.net In the citric acid cycle, the enzyme isocitrate dehydrogenase is a major regulatory point. This enzyme is allosterically activated by ADP, which promotes the conversion of isocitrate to α-ketoglutarate, thereby increasing the flux through the cycle. khanacademy.orgnews-medical.net Conversely, high levels of ATP and NADH act as inhibitors for these enzymes, providing a feedback mechanism to match energy production with demand. khanacademy.orglibretexts.org

Substrate-level phosphorylation is a metabolic reaction that directly produces ATP by transferring a phosphate group from a high-energy phosphorylated intermediate to ADP. libretexts.orgfiveable.mewikipedia.org This process occurs independently of the electron transport chain and external electron acceptors. fiveable.mewikipedia.org

In glycolysis, there are two key steps where substrate-level phosphorylation occurs, resulting in a net gain of two ATP molecules for each molecule of glucose processed. fiveable.metaylorandfrancis.com Similarly, in the citric acid cycle, the conversion of succinyl-CoA to succinate (B1194679) is coupled with the phosphorylation of guanosine (B1672433) diphosphate (B83284) (GDP) to guanosine triphosphate (GTP), which can then be used to generate ATP from ADP. nih.govwikipedia.org This method of ATP synthesis is particularly important in tissues with high energy demands or under anaerobic conditions where oxidative phosphorylation is limited. wikipedia.org

Enzyme Kinetics and Catalytic Mechanisms Involving ADP

The interaction of ADP with various enzymes is fundamental to its biological function. Kinetic studies provide insights into the efficiency and regulation of these enzymatic reactions.

ATP synthase is a multi-subunit enzyme complex that catalyzes the formation of ATP from ADP and inorganic phosphate. wikipedia.orgrsc.org The F1 portion of the enzyme contains the catalytic sites for ATP synthesis. wikipedia.org The binding of ADP and Pi to these catalytic sites is a key step in the enzymatic cycle. The "binding-change" mechanism proposes that the rotation of a central stalk within the enzyme, driven by the proton motive force, induces conformational changes in the catalytic subunits. nih.gov These changes cycle each active site through three states: one that binds ADP and Pi, one that catalyzes the formation of ATP, and one that releases the ATP product. nih.gov The concentration of ADP is a limiting substrate for this reaction, and thus, its availability directly influences the rate of ATP synthesis. researchgate.net

Kinases are enzymes that catalyze the transfer of a phosphate group from a high-energy donor, typically ATP, to a substrate. The product of this reaction is often ADP. Kinetic studies have shown that ADP can act as a competitive inhibitor for some kinases, competing with ATP for binding to the active site. nih.govnih.gov For example, in the case of protein kinase C, ADP was found to be a competitive inhibitor versus MgATP. nih.gov

Interactive Data Table: Kinetic Parameters of Enzymes with ADP

| Enzyme | Role of ADP | Kinetic Parameter | Value | Organism/Tissue |

| Protein Kinase C | Inhibitor | Ki (vs. MgATP) | Competitive | - |

| Aminoglycoside Phosphotransferase | Inhibitor | Ki | Similar to Km of ATP | E. coli / P. aeruginosa |

| F1-ATPase | Substrate | Binding Constant (KD) | 0.05 µM, 29 µM | E. coli |

| Na+, K+-dependent ATPase | Substrate | - | - | Bovine Brain |

Adp in Cellular Signaling Networks

Purinergic Signaling Pathways Mediated by ADP

Extracellular ADP is a primary agonist for a specific class of purinergic receptors known as P2Y receptors. This interaction initiates signaling cascades that are fundamental to intercellular communication. The concentration and availability of extracellular ADP are tightly regulated by a group of cell surface enzymes called ecto-nucleotidases.

There are eight distinct mammalian P2Y receptor subtypes, all of which are G-protein-coupled receptors (GPCRs). nih.gov ADP is the primary endogenous agonist for several of these, most notably the P2Y1, P2Y12, and P2Y13 receptors. nih.gov The activation of these receptors by ADP triggers specific intracellular signaling pathways, leading to diverse cellular responses. For instance, in platelets, the coordinated activation of P2Y1 and P2Y12 receptors by ADP is crucial for platelet aggregation. nih.govfrontiersin.org The P2Y1 receptor, coupled to Gq proteins, initiates the aggregation process, while the P2Y12 receptor, coupled to Gi proteins, is responsible for completing and amplifying the response. frontiersin.orgyoutube.com

Other P2Y receptors are activated by different nucleotides, though some can be weakly activated by ADP. P2Y11, for example, is activated by ATP and couples to Gs proteins to increase adenylyl cyclase activity. nih.gov The P2Y receptor family's signaling diversity allows for fine-tuned cellular responses to changes in the extracellular nucleotide environment. nih.gov

Below is an interactive table summarizing the key characteristics of ADP-sensitive P2Y receptors.

| Receptor Subtype | Primary Endogenous Agonist(s) | G-Protein Coupling | Primary Signaling Pathway | Key Physiological Roles |

| P2Y1 | ADP | Gq | Phospholipase C activation, intracellular Ca²⁺ mobilization | Platelet shape change and initial aggregation. nih.govfrontiersin.org |

| P2Y12 | ADP | Gi | Inhibition of adenylyl cyclase, decreased cAMP levels | Sustained platelet aggregation, thrombosis. nih.govnih.gov |

| P2Y13 | ADP | Gi | Inhibition of adenylyl cyclase | Regulation of bone mass, immune responses. nih.gov |

| P2Y2 | ATP, UTP | Gq | Phospholipase C activation | Inflammation, ion transport. |

| P2Y4 | UTP | Gq/Gi | Phospholipase C activation/Adenylyl cyclase inhibition | Vascular tone regulation. |

| P2Y6 | UDP | Gq | Phospholipase C activation | Phagocytosis, inflammation. |

| P2Y11 | ATP | Gs/Gq | Adenylyl cyclase stimulation/Phospholipase C activation | Immune cell function. nih.gov |

| P2Y14 | UDP-glucose | Gi | Inhibition of adenylyl cyclase | Immune cell chemotaxis. |

The signaling actions of extracellular ADP are terminated by its enzymatic degradation. This process is primarily carried out by a family of ecto-nucleotidases, which are enzymes located on the cell surface with their catalytic sites facing the extracellular space. nih.gov The most prominent of these are the ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases), with CD39 (also known as E-NTPDase1) being a key member. mdpi.com

CD39 is the rate-limiting enzyme that hydrolyzes both ATP and ADP to adenosine (B11128) monophosphate (AMP). nih.govresearchgate.net This action not only terminates ADP-mediated signaling but also initiates the generation of adenosine, a potent anti-inflammatory molecule. nih.govnih.gov Subsequently, the ecto-5'-nucleotidase, CD73, converts AMP into adenosine. mdpi.comresearchgate.net This sequential hydrolysis from ATP/ADP to adenosine is a critical regulatory axis in immunity and inflammation. mdpi.comfrontiersin.org The E-NTPDase family consists of eight members, with NTPDase1, 2, 3, and 8 being located on the cell surface and playing roles in regulating the availability of purinergic signaling molecules. nih.govfrontiersin.org

ADP functions as a crucial signaling molecule in both paracrine and autocrine communication. nih.gov In paracrine signaling, a cell releases ADP to induce changes in nearby cells. wikipedia.org A classic example is during blood vessel injury, where ADP released from activated platelets and damaged red blood cells acts on nearby platelets to amplify the activation and aggregation process, forming a stable thrombus. youtube.com

In autocrine signaling, a cell releases ADP which then binds to receptors on its own surface, initiating a self-regulatory feedback loop. nih.gov This mechanism is also evident in platelet activation, where released ADP reinforces and sustains the activation state of the same platelet. youtube.com This basal release and sensing of nucleotides like ATP and its derivative ADP help establish a baseline level of activation for various signal transduction pathways within a cell or tissue. nih.govresearchgate.net

Intracellular Signaling Roles of ADP

While extracellular ADP is well-known for its role in purinergic signaling, intracellular ADP is fundamental to cellular bioenergetics and also participates in intracellular signaling processes.

ADP is not the direct precursor to the second messenger cyclic adenosine monophosphate (cAMP). brainly.com Instead, cAMP is synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase. youtube.comalevelbiology.co.uk However, ADP is a direct precursor to ATP through the process of phosphorylation. As such, the cellular pool of ADP is intrinsically linked to the availability of ATP for all cellular processes, including the generation of second messengers like cAMP. When a signaling molecule binds to a Gs-protein-coupled receptor, the activated G-protein stimulates adenylyl cyclase to convert ATP into cAMP. youtube.comyoutube.com This cAMP then acts as a second messenger, activating downstream effectors like protein kinase A (PKA) to orchestrate a cellular response. alevelbiology.co.ukyoutube.com

The binding of extracellular ADP to its P2Y receptors initiates a series of molecular events known as a signal transduction cascade. wikipedia.orgkhanacademy.org These cascades amplify the initial signal and translate it into a specific cellular response. khanacademy.org

For example, when ADP binds to the P2Y12 receptor on platelets, the associated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.net Lower cAMP levels reduce the activity of protein kinase A, which normally phosphorylates proteins that inhibit platelet activation. This release of inhibition, combined with signals from the P2Y1 receptor (which mobilizes intracellular calcium), leads to a full platelet activation response. frontiersin.orgresearchgate.net This includes shape change, granule release, and aggregation, which are critical for hemostasis. nih.gov These intracellular signaling pathways connect the cell surface reception of the ADP signal to the nucleus and other cellular machinery, leading to changes in protein activity and gene expression that define the cell's response. nih.govyoutube.com

Intercellular Communication Modulated by ADP

Adenosine-5'-diphosphate (ADP) plays a pivotal role in mediating communication between cells, a process fundamental to the coordination of physiological and pathological responses. As a key signaling molecule in the purinergic signaling system, extracellular ADP can activate specific receptors on adjacent or distant cells, thereby initiating a cascade of intracellular events that modulate cellular function. This form of intercellular communication is crucial in a variety of tissues and processes, including the nervous, immune, and cardiovascular systems. The regulated release of ADP from cells and its subsequent interaction with purinergic receptors on neighboring cells allows for a nuanced and rapid transmission of information, influencing everything from neurotransmission to inflammation and tissue repair.

Mechanisms of ADP Release from Cells (e.g., via Hemichannels, Exocytosis)

The release of adenosine diphosphate (B83284) (ADP) into the extracellular space is a critical step in purinergic signaling, enabling cell-to-cell communication. This process is tightly regulated and occurs through several distinct mechanisms, primarily involving hemichannels and exocytosis. researchgate.net

Hemichannels:

Connexin and pannexin proteins can form hemichannels in the plasma membrane, which act as conduits for the release of small molecules, including ATP and subsequently ADP, into the extracellular environment. nih.govnih.gov These channels are crucial in mediating paracrine signaling. mdpi.com

Connexin Hemichannels: Composed of connexin proteins, these channels can open in response to various stimuli, such as mechanical stress or changes in intracellular calcium concentration, allowing the passage of ATP. nih.govarvojournals.org For instance, in corneal endothelial cells, mechanical stimulation triggers the opening of connexin hemichannels, leading to ATP release. arvojournals.org

Pannexin Hemichannels: Pannexin 1 (Panx1) channels are particularly recognized for their role in ATP release from various cell types, including immune cells and erythrocytes. frontiersin.orgresearchgate.netnih.gov The opening of Panx1 channels can be triggered by mechanical stimuli, membrane depolarization, or activation of P2X7 receptors. frontiersin.org This creates a positive feedback loop where ATP released through Panx1 can further activate P2X7 receptors, amplifying the signal. frontiersin.org

The table below summarizes key features of hemichannel-mediated nucleotide release:

| Channel Type | Composing Proteins | Stimuli for Opening | Role in ADP/ATP Release |

| Connexin Hemichannels | Connexins (e.g., Cx43) | Mechanical stress, changes in intracellular Ca2+ | Provides a pathway for ATP release, which is then converted to ADP. nih.govarvojournals.org |

| Pannexin Hemichannels | Pannexins (e.g., Panx1) | Mechanical stimuli, membrane depolarization, P2X7 receptor activation | A major conduit for ATP release, contributing to subsequent ADP signaling. frontiersin.orgresearchgate.netnih.gov |

Exocytosis:

Exocytosis is a process by which cells actively transport molecules out of the cell. In the context of purinergic signaling, ATP and ADP are stored in vesicles and released into the extracellular space upon stimulation. nih.govnih.gov This is a primary mechanism for nucleotide release in neuronal and neuroendocrine cells. wikipedia.org

The process involves the following key steps:

Vesicular Loading: ATP is actively transported into vesicles through a vesicular nucleotide transporter (VNUT). nih.govresearchgate.net

Vesicle Trafficking and Docking: The vesicles move towards the plasma membrane and dock at specific release sites.

Membrane Fusion and Release: An increase in intracellular calcium concentration triggers the fusion of the vesicle membrane with the plasma membrane, releasing the stored nucleotides into the extracellular space. researchgate.netnih.govnih.gov

This regulated release is crucial in processes like neurotransmission and platelet aggregation. nih.gov For example, during platelet activation, ADP stored in dense granules is released via exocytosis, amplifying the thrombotic response. nih.gov

ADP's Role in Cell-to-Cell Communication and Responses to External Stimuli

Once released into the extracellular space, ADP acts as a potent signaling molecule, mediating a wide array of cellular responses by activating specific P2Y purinergic receptors on neighboring cells. wikipedia.orgnih.gov This form of communication is vital for coordinating cellular activities in response to various external stimuli, including tissue injury, inflammation, and mechanical stress. nih.govnih.gov

Modulation of Intercellular Calcium Waves:

A prominent example of ADP-mediated cell-to-cell communication is the propagation of intercellular calcium (Ca2+) waves. nih.gov Mechanical stimulation of a single cell can trigger the release of ATP and ADP, which then diffuse to adjacent cells. nih.gov The binding of these nucleotides to P2Y receptors on neighboring cells initiates intracellular signaling cascades, leading to an increase in intracellular Ca2+ concentration. nih.govresearchgate.net This elevation in Ca2+ can then trigger further nucleotide release, propagating the signal as a wave through the cell population. nih.gov Studies in microglial cells have demonstrated that both ATP and ADP are crucial for the propagation of these waves, primarily through the activation of P2Y12 and P2Y13 receptors. nih.gov

Responses to External Stimuli:

Cells respond to a variety of external cues by releasing ADP, which then orchestrates a localized cellular response.

Immune Response: In the immune system, ADP plays a critical role in modulating the activity of various immune cells. nih.govnih.gov For instance, ADP can influence T-cell differentiation and cytokine secretion. mdpi.com It also acts as a chemoattractant for immune cells, guiding them to sites of inflammation or injury.

Platelet Aggregation: In the circulatory system, ADP is a key mediator of platelet aggregation. ahajournals.org Upon vascular injury, platelets release ADP, which then acts in an autocrine and paracrine manner to activate other platelets, leading to the formation of a platelet plug. nih.govnih.gov This process is primarily mediated by the P2Y1 and P2Y12 receptors on the platelet surface. nih.govnih.gov

Vascular Tone Regulation: ADP released from red blood cells and endothelial cells can influence vascular tone by acting on P2 receptors on the endothelium, leading to the release of vasodilating factors. ahajournals.org Interestingly, ADP can also act on P2Y13 receptors on red blood cells to create a negative feedback loop that inhibits further ATP release. ahajournals.org

Nervous System: In the nervous system, ADP contributes to neuron-glia communication and can modulate synaptic transmission. nih.gov

The table below outlines some of the key roles of ADP in response to external stimuli:

| Stimulus | Releasing Cells | Target Cells | Key ADP Receptors Involved | Cellular Response |

| Tissue Injury/Inflammation | Damaged cells, Immune cells | Immune cells, Endothelial cells | P2Y12, P2Y1, etc. | Immune cell activation and recruitment, inflammatory response. nih.govnih.gov |

| Vascular Injury | Platelets, Endothelial cells | Platelets | P2Y1, P2Y12 | Platelet aggregation and thrombus formation. nih.govnih.gov |

| Mechanical Stress | Various cell types (e.g., endothelial, epithelial) | Neighboring cells | P2Y receptors | Propagation of intercellular calcium waves, regulation of tissue homeostasis. nih.gov |

Adp Ribosylation As a Post Translational Modification

Classification of ADP-Ribosylation: Mono(ADP-ribosyl)ation and Poly(ADP-ribosyl)ation

ADP-ribosylation is broadly classified into two types: mono(ADP-ribosyl)ation (MARylation) and poly(ADP-ribosyl)ation (PARylation). nih.gov

Mono(ADP-ribosyl)ation (MARylation): This involves the transfer of a single ADP-ribose unit from NAD+ to an acceptor protein. nih.gov This modification is catalyzed by mono(ADP-ribosyl)transferases (MARTs).

Poly(ADP-ribosyl)ation (PARylation): This process involves the attachment of the first ADP-ribose moiety to a protein, followed by the sequential addition of further ADP-ribose units to create a long, branched polymer of ADP-ribose (PAR). nih.govoup.com This is carried out by a specific subclass of ARTs known as poly(ADP-ribose) polymerases (PARPs). nih.gov

| Type of Modification | Description | Key Enzymes |

|---|---|---|

| Mono(ADP-ribosyl)ation (MARylation) | Transfer of a single ADP-ribose unit to a protein. nih.gov | Mono(ADP-ribosyl)transferases (MARTs) |

| Poly(ADP-ribosyl)ation (PARylation) | Attachment of a single ADP-ribose followed by the addition of more units to form a polymer. nih.govoup.com | Poly(ADP-ribose) polymerases (PARPs) |

ADP-Ribosyltransferases (ARTs) and Poly(ADP-rose) Polymerases (PARPs) as "Writers"

ADP-Ribosyltransferases (ARTs) and Poly(ADP-ribose) Polymerases (PARPs) are the "writers" of the ADP-ribosylation signal, catalyzing the transfer of ADP-ribose from NAD+ to target proteins. researchgate.netnih.gov

The fundamental catalytic mechanism of ARTs and PARPs involves the cleavage of the N-glycosidic bond in NAD+, which links the nicotinamide (B372718) group to the ADP-ribose moiety. wikipedia.org This is followed by a nucleophilic attack from an amino acid side chain on the target protein, resulting in the transfer of the ADP-ribose. wikipedia.org

A conserved catalytic triad of histidine, tyrosine, and glutamate residues within the enzyme's active site is crucial for this process. wikipedia.orgnih.gov The histidine and tyrosine residues are responsible for correctly positioning NAD+, while the glutamate residue facilitates the catalysis and the formation of the O-glycosidic bond between the ADP-ribose and the target protein or the growing PAR chain. wikipedia.orgnih.gov

ADP-ribosylation can occur on various amino acid residues, including glutamate, aspartate, arginine, cysteine, lysine, and serine. wikipedia.orgacs.org The specificity of which residue is targeted is determined by the specific ART or PARP enzyme and can be influenced by other proteins.

A significant recent discovery is the prevalence of serine ADP-ribosylation, particularly in the context of the DNA damage response. bohrium.comnih.gov This modification is largely dependent on the protein HPF1 (Histone PARylation Factor 1), which forms a complex with PARP1 or PARP2. elifesciences.orgnih.gov This complex alters the catalytic activity of the PARP enzyme, redirecting the ADP-ribose transfer to serine residues. elifesciences.orgox.ac.uk In the absence of HPF1, glutamate and aspartate residues are the primary targets for ADP-ribosylation. elifesciences.org

| Amino Acid Residue | Enzyme/Complex | Context |

|---|---|---|

| Serine | PARP1/HPF1, PARP2/HPF1 elifesciences.orgnih.gov | DNA Damage Response bohrium.comnih.gov |

| Glutamate/Aspartate | PARP1/PARP2 (in the absence of HPF1) elifesciences.org | General ADP-ribosylation |

| Arginine | Mono(ADP-ribosyl)transferases wikipedia.org | Various cellular processes |

The activity of PARPs is tightly regulated to prevent excessive PAR production and depletion of cellular NAD+. nih.gov A primary mechanism of regulation is through allosteric activation upon binding to DNA breaks. nih.govbiorxiv.org In its inactive state, the catalytic domain of PARP1 is blocked by a regulatory helical domain. nih.gov Upon DNA damage, PARP1 binds to the break site, leading to a conformational change that exposes the catalytic site and activates the enzyme. nih.govbiorxiv.org

PARP activity is also regulated by oligomerization. For instance, Tankyrases, a subclass of PARPs, polymerize through their SAM domains, a process essential for their full catalytic activity. nih.gov Furthermore, PARP1 activity can be enhanced through its oligomerization, which is promoted by the PARylation of the HuR protein during inflammatory responses. nih.gov

ADP-Ribose Hydrolases as "Erasers" of ADP-Ribosylation

The ADP-ribosylation signal is reversed by a group of enzymes known as ADP-ribose hydrolases, which act as "erasers". researchgate.netnih.gov These enzymes cleave the glycosidic bonds that link ADP-ribose units to each other or to the protein, thereby degrading the PAR chain and removing the modification. acs.org

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the degradation of PAR chains. nih.govnih.gov It acts as both an endo- and exoglycosidase, hydrolyzing the ribose-ribose bonds within the PAR chain to release free ADP-ribose. nih.gov However, PARG is unable to cleave the final ADP-ribose moiety attached to the protein. nih.gov

The activity of PARG is crucial for the rapid turnover of PAR, allowing cells to respond dynamically to stimuli like DNA damage. ashpublications.org The regulation of PARG activity is not as well understood as that of PARPs, but it is known to be recruited to sites of DNA damage. nih.gov Recent research has identified a regulatory segment in PARG that is distant from the catalytic domain, suggesting that its activity may be controlled through interactions with other proteins, such as PARPs. nih.gov

Other ADP-Ribose Hydrolases: Biochemical and Molecular Functions

While Poly(ADP-ribose) Glycohydrolase (PARG) is responsible for degrading the bulk of poly-ADP-ribose (PAR) chains, its efficiency decreases as the chains shorten. nih.gov At this point, other hydrolases become prominent. ADP-ribosylhydrolase 3 (ARH3) is particularly important for removing the final ADP-ribose unit linked to a serine residue. nih.govresearchgate.net This suggests a two-step degradation process for serine-linked PAR, mirroring its two-step synthesis. nih.gov

Beyond PARG and ARH3, a different set of enzymes is required to reverse ADP-ribosylation on other amino acids. For instance, the removal of ADP-ribose from glutamate residues is carried out by hydrolases such as Terminal ADP-ribose Glycohydrolase (TARG1), MACROD1, and MACROD2. nih.govresearchgate.net Additionally, ADP-ribosylhydrolase 1 (ARH1) specifically reverses the N-glycosidic bond formed between arginine and ADP-ribose by the ARTC family of transferases. researchgate.net These "erasers" of ADP-ribosylation are crucial for the timely removal of the modification, which is essential for maintaining genomic stability and ensuring the proper regulation of cellular processes. nih.govresearchgate.netox.ac.uk

Table 1: Key ADP-Ribose Hydrolases and Their Functions

| Hydrolase | Primary Substrate(s) | Key Function |

|---|---|---|

| PARG | Long poly(ADP-ribose) chains | Major hydrolase for PAR degradation. nih.gov |

| ARH3 | Short poly(ADP-ribose) chains, terminal serine-linked ADP-ribose | Removes final ADP-ribose unit from serine. nih.govresearchgate.net |

| TARG1 | Glutamate-linked mono(ADP-ribose) | Reverses modification on glutamate residues. nih.govresearchgate.net |

| MACROD1/2 | Glutamate-linked mono(ADP-ribose) | Reverses modification on glutamate residues. nih.govresearchgate.net |

| ARH1 | Arginine-linked mono(ADP-ribose) | Reverses modification on arginine residues. researchgate.net |

Functional Consequences of ADP-Ribosylation

ADP-ribosylation is a pivotal post-translational modification (PTM) that influences a vast array of cellular activities by altering the properties and interactions of target proteins. wikipedia.org

Regulation of Chromatin Structure and Transcriptional Control

ADP-ribosylation plays a fundamental role in regulating chromatin architecture and, consequently, gene expression. wikipedia.orgcdnsciencepub.com The primary enzyme, Poly(ADP-ribose) Polymerase-1 (PARP1), modifies histones, which are the core proteins around which DNA is wound. wikipedia.orgprinceton.edu This modification, particularly the addition of the highly negatively charged PAR polymer, can modulate the structure of the nucleosome, the basic unit of chromatin. frontiersin.org

Research has shown that ADP-ribosylation of histones, such as on serine-6 of histone H2B (H2BS6ADPr), leads to a less compact chromatin state. princeton.eduacs.org This "loosening" of the chromatin structure can make the DNA more accessible to the transcriptional machinery, thereby influencing gene expression. wikipedia.orgprinceton.edufrontiersin.org PARP1 has been shown to affect chromatin structure and promote changes in nucleosome organization through this histone modification. wikipedia.org This process is critical for linking cellular signaling to gene expression outcomes and is involved in transcription, DNA repair, and replication. cdnsciencepub.comnih.gov The modification can also serve as a scaffold to recruit chromatin remodeling complexes and transcription factors, further controlling gene transcription. acs.orgdovemed.com

Roles in DNA Damage Response and Repair Pathways

Perhaps the most well-characterized function of ADP-ribosylation is its central role in the DNA Damage Response (DDR). ox.ac.ukdovemed.com PARP enzymes, especially PARP1, PARP2, and PARP3, act as sensors for DNA breaks. nih.govnih.gov Upon detecting DNA damage, PARP1 binds to the break site and is activated, leading to the synthesis of large amounts of poly(ADP-ribose) at the site of the lesion. wikipedia.orgprinceton.edunih.gov

This rapid PAR synthesis serves as a crucial signal, creating a platform that recruits a multitude of DNA repair factors to the damaged site. nih.govox.ac.uknih.gov The PAR polymer can act as a scaffold, and various repair proteins possess specific PAR-binding domains (e.g., PBM, PBZ, WWE) that allow them to recognize and localize to the modified area. nih.govnih.gov Key repair proteins recruited via this mechanism include the scaffold protein XRCC1, which in turn brings in DNA ligase and other factors necessary for base excision repair (BER) and single-strand break repair (SSBR). nih.govwikipedia.org ADP-ribosylation is thus a critical event that mediates the first wave of the DDR, facilitating the efficient repair of single-strand and double-strand DNA breaks. dovemed.comnih.govnih.gov

Influence on Protein Stability, Localization, and Interaction Networks

ADP-ribosylation exerts significant control over protein function by modulating their stability, subcellular location, and interactions with other molecules. researchgate.netportlandpress.com The addition of one or more ADP-ribose units can drastically alter the electrostatic and topological properties of a protein. nih.gov This change can either promote or disrupt protein-protein interactions (PPIs) and protein-nucleic acid interactions. researchgate.netnih.gov

A common outcome of ADP-ribosylation is its function as a signaling mechanism that promotes the recruitment of binding partners to the modified target. researchgate.net However, it can also disrupt existing complexes. For instance, extensive auto-modification of PARP1 with negatively charged PAR chains is thought to cause its electrostatic repulsion from DNA, facilitating the access of other repair enzymes to the damage site. frontiersin.org Furthermore, in response to cellular stress, PARP activity can trigger the translocation of proteins between cellular compartments. For example, PARP12 moves from the Golgi complex to stress granules upon stress, a process facilitated by PAR. portlandpress.com This relocalization is a key aspect of how ADP-ribosylation helps to orchestrate complex cellular responses. portlandpress.com

ADP-Ribosylation in Cellular Stress Responses

Beyond DNA damage, ADP-ribosylation is a critical signaling function in broader cellular stress responses. nih.govnih.gov Various stresses, including oxidative stress, activate PARP enzymes, leading to the rapid synthesis and turnover of PAR. nih.govnih.gov This modification is integral to processes like the formation of stress granules (SGs), which are cytoplasmic foci that form in response to stress. portlandpress.comfrontiersin.org

The PAR polymer can act as a multivalent platform, recruiting proteins that contain PAR-binding modules to specific sites, thereby seeding the assembly of SGs. frontiersin.org The degradation of PAR is also fundamentally important, as the released PAR metabolites can themselves function as signaling intermediates in processes such as inflammation and apoptosis. nih.gov PARP-1, in particular, functions at the center of stress signaling, processing diverse signals and directing the cell toward specific fates, such as DNA repair or cell death, based on the nature and intensity of the stress stimulus. nih.gov

Crosstalk between ADP-Ribosylation and Other Post-Translational Modifications (e.g., Ubiquitination)

ADP-ribosylation does not function in isolation; it engages in extensive crosstalk with other PTMs to create a complex regulatory network. nih.govencyclopedia.pub The interplay with ubiquitination is particularly noteworthy. portlandpress.com One well-established mechanism is PAR-dependent ubiquitination (PARdU), where PARylation of a substrate acts as a signal for its subsequent ubiquitination. researchgate.net The E3 ubiquitin ligase RNF146, for example, specifically recognizes PARylated proteins and targets them for ubiquitination, often leading to their degradation. researchgate.netembopress.org

Conversely, ubiquitination can regulate ADP-ribosylation. The E3 ligase WWP2, for instance, can mediate the polyubiquitination and subsequent degradation of PARP1. encyclopedia.pub A more direct and complex form of crosstalk has recently been discovered, termed "MARUbylation," where ubiquitin is directly linked via an ester bond to a mono-ADP-ribosylated protein. embopress.org This dual modification, where a single amino acid is modified by both ADP-ribose and ubiquitin, represents a new layer of regulatory complexity. embopress.org For example, PARP9 can transfer ADP-ribose to the terminal glycine of ubiquitin, thereby interfering with the canonical ubiquitination system. royalsocietypublishing.org This intricate crosstalk allows for fine-tuned and highly specific cellular responses to various signals. encyclopedia.pub

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Adenosine-5'-diphosphate disodium salt dihydrate |

| Adenosine (B11128) Diphosphate (B83284) (ADP) |

| Poly(ADP-ribose) (PAR) |

| Nicotinamide adenine (B156593) dinucleotide (NAD+) |

| Ubiquitin |

| Serine |

| Glutamate |

Advanced Methodologies for Adp Research

Quantitative Analytical Techniques for ADP and Related Metabolites

Accurate measurement of ADP concentrations is crucial for understanding cellular energy status and signaling pathways. Several highly sensitive and specific methods have been developed for this purpose.

Colorimetric and fluorometric assays provide a convenient and robust method for determining ADP levels in various biological samples, including cell and tissue lysates. tribioscience.comabcam.comaffiassay.com These assays are typically based on a coupled enzyme reaction. In this common assay principle, ADP is first converted to Adenosine-5'-triphosphate (ATP) and pyruvate (B1213749). The resulting pyruvate is then quantified in a reaction that produces a colored or fluorescent product. abcam.com The intensity of the color (measured by absorbance, typically around 570 nm) or fluorescence (with excitation/emission maxima around 535/587 nm) is directly proportional to the amount of ADP present in the sample. abcam.com

These assay kits are designed for simplicity, sensitivity, and high-throughput screening applications. tribioscience.comaffiassay.com They offer a stable alternative to luciferase-based assays and can be performed using standard microplate readers. abcam.com The detection range for these assays is typically in the low micromolar range, allowing for the quantification of ADP in samples with limited concentrations. tribioscience.comabcam.com

| Feature | Description | Typical Value/Range | References |

|---|---|---|---|

| Assay Principle | Coupled enzyme reaction where ADP is converted to ATP and pyruvate; pyruvate is then detected. | - | tribioscience.comabcam.com |

| Detection Method | Colorimetric (absorbance) or Fluorometric (fluorescence). | ~570 nm (Colorimetric) ~535/587 nm Ex/Em (Fluorometric) | abcam.com |

| Sensitivity | Lower limit of detection for ADP. | As low as 1 µM | tribioscience.comabcam.com |

| Sample Types | Compatible biological materials. | Cell and tissue lysates, culture media, other biological fluids. | affiassay.com |

| Assay Time | Time required to complete the assay. | Less than 60 minutes. | tribioscience.com |

| Format | Plate format for multiple samples. | 96-well or 384-well plates. | creativebiomart.net |

Bioluminescent assays are another highly sensitive method for quantifying nucleotides, particularly ATP and ADP. These assays are based on the light-producing reaction catalyzed by the enzyme luciferase from the firefly (Photinus pyralis). bmglabtech.com In the presence of luciferase, ATP reacts with D-luciferin to produce light, and the intensity of this light is directly proportional to the ATP concentration. creativebiomart.netbmglabtech.com

To measure ADP, it is first enzymatically converted into ATP. researchgate.net The total light emission is then measured, and by subtracting the initial ATP amount (measured before the conversion step), the ADP concentration can be determined. creativebiomart.net This method is often used to determine the ADP/ATP ratio, a key indicator of cell viability, apoptosis, and necrosis. creativebiomart.nettribioscience.com Bioluminescent assays are known for their high sensitivity, capable of detecting as few as 100 mammalian cells, and are well-suited for high-throughput screening. tribioscience.com

| Aspect | Description | References |

|---|---|---|

| Core Reaction | Luciferase-catalyzed reaction of D-luciferin and ATP to produce light. | bmglabtech.com |

| ADP Measurement | ADP is enzymatically converted to ATP, which is then quantified by the luciferase reaction. | researchgate.nettribioscience.com |

| Primary Application | Measurement of ATP levels and ADP/ATP ratios. | creativebiomart.net |

| Key Advantages | High sensitivity, wide dynamic range, and suitability for high-throughput applications. | bmglabtech.comtribioscience.com |

| Biological Significance | The ADP/ATP ratio is a critical parameter for assessing cell health, including apoptosis, necrosis, and proliferation. | creativebiomart.nettribioscience.com |

Structural Biology Approaches for ADP-Interacting Proteins

Understanding the three-dimensional structure of proteins in complex with ADP is fundamental to elucidating their mechanism of action. Several powerful techniques are employed to achieve this.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for determining the high-resolution structures of macromolecules and their complexes. americanpeptidesociety.orglibretexts.org X-ray crystallography requires the formation of well-ordered crystals of the protein-ADP complex. libretexts.org When these crystals are exposed to X-rays, they produce a diffraction pattern that can be used to calculate an electron density map, revealing the atomic arrangement of the protein and the bound ADP. nih.gov This technique has been instrumental in visualizing the ADP-bound states of numerous proteins, such as the Escherichia coli RadD DNA repair protein and the ATPase domain of human TAP. plos.orgnih.gov

Cryo-EM has emerged as a powerful alternative, particularly for large and flexible complexes that are difficult to crystallize. americanpeptidesociety.org In cryo-EM, the sample is rapidly frozen in vitreous ice, preserving the native structure of the complex. americanpeptidesociety.org Images of individual particles are then captured with an electron microscope and computationally reconstructed to generate a 3D model. americanpeptidesociety.org Cryo-EM has been successfully used to determine the structures of various ADP-bound complexes, including the GroEL-GroES chaperonin complex and the arsenite efflux ATPase ArsA. researchgate.netpnas.org

| Technique | Principle | Sample Requirements | Key Advantages | Example ADP-Bound Structures | References |

|---|---|---|---|---|---|

| X-ray Crystallography | X-ray diffraction from a protein crystal. | Well-ordered, single crystals. | Can achieve very high (atomic) resolution. | E. coli RadD, human TAP ATPase domain. | libretexts.orgplos.orgnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Electron imaging of flash-frozen particles in vitreous ice and 3D reconstruction. | Purified protein in solution. | Suitable for large, flexible, or heterogeneous complexes not amenable to crystallization. Captures near-native state. | GroEL-GroES, p97–UBXD1, 26S proteasome, ArsA. | americanpeptidesociety.orgresearchgate.netpnas.orgresearchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution. scispace.com It provides information about the local chemical environment of individual atoms within a protein. For studying protein-ADP interactions, NMR can be used to identify the binding site of ADP on the protein and to characterize the conformational changes that occur upon binding. nih.gov

A key strength of NMR is its ability to probe protein dynamics over a wide range of timescales, from picoseconds to seconds. cambridge.org This allows researchers to understand how the flexibility and conformational fluctuations of a protein are related to its function and its interaction with ligands like ADP. nih.gov Techniques such as relaxation dispersion can reveal the presence of transient, low-population conformational states that may be functionally important. youtube.com

| NMR Application | Information Gained | Significance | References |

|---|---|---|---|

| Chemical Shift Perturbation | Identifies residues in the protein affected by ADP binding, mapping the interaction surface. | Defines the binding site. | nih.gov |

| Nuclear Overhauser Effect (NOE) | Provides distance constraints between atoms, used to determine the 3D structure of the complex. | Structural determination in solution. | scispace.com |

| Relaxation Analysis | Characterizes motions on picosecond to nanosecond timescales. | Reveals changes in local flexibility upon binding. | nih.gov |

| Relaxation Dispersion | Probes conformational exchange on microsecond to millisecond timescales. | Identifies and characterizes sparsely populated, transient states involved in function. | cambridge.orgyoutube.com |

A suite of biophysical techniques is available to quantify the thermodynamics and kinetics of protein-ADP interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. youtube.com By titrating ADP into a solution containing the protein of interest, ITC can determine the binding affinity (dissociation constant, KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov This provides a complete thermodynamic profile of the interaction. nih.govjohnshopkins.edu

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. nih.gov In a typical SPR experiment, the protein is immobilized on a sensor surface, and a solution containing ADP is flowed over it. nih.gov Binding of ADP to the protein causes a change in the refractive index at the surface, which is detected as a response. affiniteinstruments.com SPR can be used to determine the association (kon) and dissociation (koff) rate constants of the interaction, from which the binding affinity (KD) can be calculated. springernature.com

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy is a vibrational spectroscopy technique that is sensitive to the secondary structure of proteins. nih.gov The amide I band in the infrared spectrum is particularly informative about the protein's conformation (e.g., α-helices, β-sheets). americanlaboratory.com ATR-FTIR can be used to detect conformational changes in a protein upon binding to ADP. nih.gov It is a surface-sensitive technique that can also be applied to study interactions in membrane environments. springernature.comnih.gov

| Technique | Principle | Key Parameters Determined | References |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | youtube.comnih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Association rate (kon), dissociation rate (koff), binding affinity (KD). | nih.govaffiniteinstruments.comspringernature.com |

| ATR-FTIR Spectroscopy | Measures changes in molecular vibrations (infrared absorption) upon interaction. | Information on protein secondary structure and conformational changes. | nih.govamericanlaboratory.comspectroscopyonline.com |

Mass Spectrometry-Based Proteomics in ADP-Ribosylation Research

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the study of ADP-ribosylation, a critical post-translational modification (PTM) involved in numerous cellular processes like DNA repair and cell signaling. nih.govcreative-proteomics.com This powerful technology addresses the challenges posed by the physicochemical properties of ADP-ribose, which is highly charged, heterogeneous, and labile. nih.gov MS-based approaches allow for the unbiased, large-scale identification and quantification of ADP-ribosylated proteins and the precise mapping of modification sites. nih.govimrpress.com

The identification of ADP-ribosylated proteins on a proteome-wide scale is complicated by the low cellular abundance and rapid turnover of this modification, necessitating an enrichment step prior to MS analysis. nih.gov Affinity-based methods using ADP-ribose binding domains, such as the macrodomain Af1521, are employed to selectively capture and enrich ADP-ribosylated proteins and peptides from cell lysates. nih.govnih.gov Following enrichment, shotgun proteomics is used to identify the modified proteins. nih.gov

Quantitative MS strategies are crucial for understanding how the ADP-ribosylome changes in response to cellular stimuli, such as DNA damage. nih.gov Label-free quantification (LFQ) and parallel reaction monitoring (PRM) are two such approaches. nih.gov LFQ allows for the comparison of the abundance of ADP-ribosylated peptides across different conditions, revealing proteins that alter their modification status in response to stresses like hydrogen peroxide (H₂O₂). nih.gov For instance, a study using LFQ on HeLa cells identified 83 different proteins with 128 unique ADP-ribose acceptor sites that were reliably quantified across varying levels of oxidative stress. nih.gov This approach revealed two distinct groups of ADP-ribosylated proteins: one group where ADP-ribosylation decreased under low oxidative stress and another where it significantly increased under mid to strong oxidative stress. nih.gov

| Quantitative Proteomics Approach | Application in ADP-Ribosylation Research | Key Findings Example |

| Label-Free Quantification (LFQ) | Comparison of ADP-ribosylated peptide abundance across different cellular conditions (e.g., oxidative stress). | Identified two groups of proteins with distinct ADP-ribosylation responses to varying H₂O₂ concentrations in HeLa cells. nih.gov |

| Parallel Reaction Monitoring (PRM) | Targeted quantification of specific, selected ADP-ribosylated peptides. | Revealed significant differences in the basal and H₂O₂-induced ADP-ribosylomes of different ovarian cancer cell lines (SKOV3 and A2780). nih.gov |

| Shotgun Proteomics | Large-scale identification of ADP-ribosylated proteins following enrichment. | Identified 25 ADP-ribosylated proteins in untreated HeLa cells, indicating a basal level of modification. nih.gov |

Pinpointing the exact amino acid residue where ADP-ribose is attached is a significant analytical challenge due to the labile nature of the bond between the ADP-ribose group and the amino acid side-chain. nih.govnih.gov Advanced fragmentation techniques in mass spectrometry have been optimized to overcome this. While higher-energy collisional dissociation (HCD) can lead to the loss of the modification, electron transfer dissociation (ETD) and electron-transfer higher-energy collisional dissociation (EThcD) have proven superior for localizing labile PTMs like ADP-ribosylation. nih.govthermofisher.com These methods preserve the labile modification on the peptide backbone, allowing for confident site assignment. nih.govnih.gov

A comprehensive study combining different proteases (trypsin and Lys-C) and fragmentation methods (ETD and EThcD) in HeLa cells subjected to DNA damage identified over 7,000 ADP-ribosylation sites on more than 2,100 proteins. nih.gov This in-depth analysis revealed that ADP-ribosylation occurs on a wide range of amino acid residues, including serine, glutamate, aspartate, lysine, arginine, tyrosine, and histidine. nih.govthermofisher.combiorxiv.org

| Fragmentation Method | Efficacy in ADP-Ribosylation Site Mapping |

| Higher-Energy Collisional Dissociation (HCD) | Less effective due to the lability of the ADP-ribose modification, which is often lost during fragmentation. nih.govthermofisher.com |

| Electron Transfer Dissociation (ETD) | Superior for identification and localization of labile PTMs as it preserves the modification. Yields higher identification scores. nih.govthermofisher.com |

| Electron-Transfer Higher-Energy Collisional Dissociation (EThcD) | Generally superior to ETD for both identification and localization of ADP-ribosylation sites, expanding the detectable repertoire. nih.gov |

This system-wide profiling has highlighted the vast scope of this PTM, modifying a significant portion of the nuclear proteome and revealing crosstalk with other modifications like phosphorylation. nih.govbiorxiv.org

Chromatographic and Electrophoretic Separations of ADP and its Derivatives

Separation techniques are fundamental for the accurate quantification of ADP and related adenine (B156593) nucleotides from complex biological matrices. High-performance liquid chromatography and capillary electrophoresis are primary methods used for this purpose.

HPLC is a robust, sensitive, and reproducible method for the quantitative analysis of nucleotides like ADP. helixchrom.com Reversed-phase HPLC (RP-HPLC) is the most common approach, separating molecules based on their hydrophobicity. ucl.ac.uk Using a C18 column, which contains a nonpolar stationary phase, more polar molecules like ATP elute earlier than the less polar ADP and AMP. ucl.ac.uknih.gov

Various HPLC methods have been developed and validated for the simultaneous analysis of ATP, ADP, and AMP in cellular extracts. nih.gov For example, a simple and rapid isocratic RP-HPLC method using a C18 column and a mobile phase of potassium hydrogen phosphate (B84403) buffer (pH 6.8) allows for the separation and quantification of these nucleotides in less than 4.5 minutes, with detection typically performed using a UV detector at 254 nm. nih.govnih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can also offer enhanced selectivity and resolution for nucleotide analysis. helixchrom.com

| HPLC Method Component | Description | Purpose in ADP Analysis |

| Stationary Phase (e.g., C18) | Typically a nonpolar material (hydrophobic). | Separates nucleotides based on polarity; more polar compounds elute faster. ucl.ac.uknih.gov |

| Mobile Phase (e.g., Phosphate Buffer) | An aqueous buffer system. | Carries the sample through the column and influences the separation. nih.govnih.gov |

| Detection Method (e.g., UV 254 nm) | Measures the absorbance of the eluting compounds. | Allows for the quantification of ADP and other nucleotides. nih.govnih.gov |

| Elution Mode (Isocratic) | The composition of the mobile phase remains constant throughout the run. | Simplifies the method and avoids column re-equilibration time between injections. nih.gov |

Capillary electrophoresis is another powerful technique for separating charged molecules like ADP and its phosphorylated relatives. scielo.br CE offers high separation efficiency, rapid analysis times, and requires only small volumes of samples and reagents. scielo.br The separation in CE is based on the differences in the charge-to-mass ratio of the analytes. sciex.com

In a typical CE setup for nucleotide analysis, a fused-silica capillary is used with a background electrolyte, such as a sodium acetate (B1210297) or tris buffer. nih.govresearchgate.net By applying a high voltage, the negatively charged adenosine (B11128) phosphates migrate toward the anode at different velocities depending on their charge and size, allowing for their separation. A new pressure-assisted CE method has been developed that enables the ultra-fast separation of ATP, ADP, and AMP in under 1.5 minutes. nih.gov This method, applied to red blood cell lysates, demonstrates excellent reproducibility and analytical recovery. nih.govresearchgate.net

Live-Cell Imaging and Genetically Encoded Biosensors for Dynamic ADP/ATP Ratio Monitoring

Understanding the dynamics of cellular energy metabolism requires methods that can monitor changes in ATP and ADP levels in real-time within living cells. nih.gov The ATP:ADP ratio is a critical indicator of a cell's energetic state. harvard.edu Genetically encoded fluorescent biosensors have emerged as powerful tools for visualizing these dynamics with high spatiotemporal resolution. nih.govcarnegiescience.edu

These biosensors are proteins, often based on fluorescent proteins (FPs), that change their fluorescent properties in response to binding ATP or ADP. nih.gov One such ratiometric biosensor is "Perceval," which is tuned to the physiological range of ATP:ADP ratios expected in mammalian cells. nih.govharvard.edu Perceval's fluorescence response is directly related to the ratio of ATP to ADP. nih.gov An optimized version, PercevalHR, can be used with one- or two-photon microscopy to visualize rapid, activity-dependent changes in the ATP:ADP ratio in subcellular compartments of live cells, such as neurons. harvard.edu These tools allow researchers to directly observe changes in energy consumption and production in response to physiological stimuli, providing invaluable insights into cellular bioenergetics. nih.govharvard.edu

| Biosensor | Type | Principle of Operation | Application |

| PercevalHR | Ratiometric Genetically Encoded Fluorescent Biosensor | Senses the ATP:ADP ratio, causing a change in its fluorescent properties. nih.govharvard.edu | Real-time imaging of energy status in live mammalian cells, including neurons, to monitor physiological changes in energy metabolism. harvard.edu |

In Vitro and In Vivo Model Systems for ADP Metabolism and Function Studies

The study of isolated mitochondria provides a powerful in vitro system to investigate the intricacies of Adenosine-5'-diphosphate (ADP) metabolism and its central role in cellular bioenergetics. By separating mitochondria from the cellular context, researchers can directly assess their functional capacity and the efficiency of oxidative phosphorylation. nih.gov Methodologies such as high-resolution respirometry allow for the precise measurement of oxygen consumption in response to the addition of specific substrates and ADP. nih.govplos.org This technique enables the determination of various respiratory states, including State 3, which is initiated by the addition of a saturating amount of ADP to maximally stimulate respiration. nih.gov

A key parameter assessed in these studies is the mitochondrial affinity for ADP, often expressed as the Michaelis constant (Km). plos.org The accurate determination of this value is crucial for understanding how mitochondria respond to cellular energy demands. plos.org Studies have shown that the method used to determine this affinity is critical; for instance, determining the Km from phosphorylation rates (KmVp) provides a more accurate measure of mitochondrial affinity for ADP than from oxidation rates (KmVox), which can lead to an overestimation. plos.org

Furthermore, bioluminescent approaches, often employing the firefly luciferase enzyme, are used to directly measure the rate of ATP production in isolated mitochondria. nih.govelsevierpure.com This method quantifies the light emitted from the ATP-dependent oxidation of luciferin, which is directly proportional to the concentration of ATP being synthesized. nih.govelsevierpure.com By combining respirometry with ATP production assays, researchers can calculate the P/O ratio, representing the amount of ATP synthesized per atom of oxygen consumed, which is a critical measure of mitochondrial coupling efficiency. plos.org These sophisticated techniques have revealed significant differences in ADP metabolism between mitochondria from different tissues, such as skeletal muscle and liver, highlighting tissue-specific adaptations in energy metabolism. plos.org

Below is a table summarizing key findings from studies on isolated mitochondria:

| Parameter | Observation in Muscle Mitochondria | Observation in Liver Mitochondria | Reference |

| ADP Affinity (Km) | Higher affinity for ADP | Lower affinity for ADP | plos.org |

| Maximal Oxidation Rate | Higher than liver mitochondria | Lower than muscle mitochondria | plos.org |

| Maximal Phosphorylation Rate | More than four times higher than liver | Lower than muscle mitochondria | plos.org |

| P/O Ratio (at low ADP) | Significantly higher | Lower than muscle mitochondria | plos.org |

Cell line models are indispensable tools for studying ADP metabolism and function in a more integrated cellular environment. These models, ranging from mammalian and yeast to Drosophila melanogaster, allow for the investigation of complex signaling pathways and metabolic regulation that are not apparent in isolated organelle studies.

Mammalian Cell Lines: In mammalian cells, the regulation of intracellular ADP levels is tightly controlled and plays a pivotal role in numerous cellular processes. nih.gov The ratio of ATP to ADP is a critical indicator of the cell's energy status and influences pathways such as glycolysis and oxidative phosphorylation. libretexts.org Studies using various mammalian cell lines, including hepatoma cells, have investigated the activity of ectonucleotidases, which are cell surface enzymes that hydrolyze extracellular nucleotides like ATP and ADP. researchgate.netmdpi.com The expression and activity of different ectonucleotidase isoforms, such as NTPDase1 and NTPDase2, can significantly impact the extracellular concentrations of ADP, thereby influencing purinergic signaling pathways that are crucial for processes like platelet activation. researchgate.netwikipedia.org

Yeast (Saccharomyces cerevisiae): Yeast is a powerful model organism for studying fundamental aspects of ADP metabolism due to its genetic tractability and the high degree of conservation in metabolic pathways. nih.gov In Saccharomyces cerevisiae, the ADP/ATP ratio is a key regulator of the switch between fermentation and aerobic respiration, a phenomenon known as the diauxic shift. tandfonline.com The mitochondrial ADP/ATP carrier protein (Aacp) is essential for exchanging cytosolic ADP for mitochondrial ATP, a process vital for cellular energy homeostasis. nih.govnih.gov Yeast models have been instrumental in elucidating the structure and function of the mitochondrial interactosome, a supercomplex of proteins involved in the efficient channeling of ADP and ATP across the mitochondrial membranes. nih.govnih.gov Genetic manipulation of yeast, such as the deletion of genes like ADK1 (adenylate kinase), has been used to study the consequences of altered cellular ATP and ADP levels. elifesciences.org

The table below highlights the diverse applications of these cell line models in ADP research:

| Model Organism | Research Focus | Key Findings | Reference(s) |

| Mammalian Cells | Extracellular nucleotide metabolism and purinergic signaling. | Cell-type specific expression of ectonucleotidases regulates extracellular ADP levels. | researchgate.netmdpi.com |

| Yeast (S. cerevisiae) | Regulation of metabolic shifts and mitochondrial ADP/ATP transport. | The ADP/ATP ratio is critical for the diauxic shift; the mitochondrial interactosome facilitates efficient ADP/ATP exchange. | tandfonline.comnih.govnih.gov |

| D. melanogaster | Systemic energy homeostasis and genetic basis of metabolism. | Conservation of energy metabolism pathways; role of ADP/ATP translocase in mitochondrial function. | nih.govuniprot.org |

Biochemical assays utilizing purified enzymes and recombinant proteins are fundamental for the detailed characterization of ADP's role in enzymatic reactions. These in vitro systems allow for the precise measurement of enzyme kinetics and the elucidation of reaction mechanisms in a controlled environment, free from the complexities of a cellular milieu.

A common approach to quantify ADP is to couple its conversion to ATP with a subsequent reaction that produces a detectable signal. For instance, ADP can be converted to ATP and pyruvate, with the pyruvate then being quantified colorimetrically or fluorometrically. tribioscience.com This principle is employed in commercially available assay kits that offer high sensitivity and are amenable to high-throughput screening. creativebiomart.net Another widely used method involves the bioluminescent detection of ATP generated from ADP. The enzyme firefly luciferase, in the presence of its substrate luciferin, emits light in an ATP-dependent manner, allowing for highly sensitive quantification. nih.govelsevierpure.com

Thin layer chromatography (TLC) is a classic technique used to separate and quantify radiolabeled nucleotides, such as [α-³²P]ATP and its hydrolysis product [α-³²P]ADP. nih.gov This method is particularly useful for measuring the ATPase activity of enzymes, providing a direct visualization of substrate consumption and product formation. nih.gov High-performance liquid chromatography (HPLC) offers a more sophisticated method for separating and quantifying nucleotides from an enzyme reaction mixture, allowing for the determination of kinetic parameters like Km and Vmax for both ATP and ADP hydrolysis. researchgate.net

The use of recombinant proteins has been pivotal in studying ADP-related processes. For example, recombinant antibody-like proteins containing ADP-ribose binding domains have been developed as tools to detect and characterize ADP-ribosylation, a key post-translational modification. acs.orgnih.govnih.gov These recombinant binders can be used in various immunoassays, such as immunofluorescence and immunoblotting, to study the roles of mono-, oligo-, and poly(ADP-ribose) in cellular processes. acs.orgnih.gov Furthermore, digital enzyme assays using femtoliter-scale reactor arrays have been developed for the highly sensitive, single-molecule level detection of ADP- or ATP-producing enzymes, such as kinases and ATPases. acs.org

This table summarizes various biochemical assays used in ADP research:

| Assay Type | Principle | Application | Reference(s) |

| Coupled Enzymatic Assay | Conversion of ADP to a product that is measured colorimetrically or fluorometrically. | Quantification of ADP in biological samples; enzyme kinetic studies. | tribioscience.comcreativebiomart.net |

| Bioluminescence Assay | ATP produced from ADP is detected using the firefly luciferase/luciferin system. | Measuring rates of ATP synthesis; quantifying low concentrations of ADP. | nih.govelsevierpure.com |

| Thin Layer Chromatography (TLC) | Separation of radiolabeled ATP and ADP to measure enzymatic hydrolysis. | Determining ATPase activity of purified enzymes. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of nucleotides in a reaction mixture. | Estimating enzymatic parameters (Km, Vmax) for ATP and ADP hydrolysis. | researchgate.net |

| Recombinant Protein-Based Assays | Use of recombinant proteins with specific binding domains for detection. | Detection and characterization of ADP-ribosylation. | acs.orgnih.govnih.gov |

| Digital Cascade Assays | Single-molecule detection of ADP/ATP-producing enzymes in femtoliter arrays. | Highly sensitive quantification of enzyme activity (e.g., kinases, ATPases). | acs.org |

Synthetic Chemistry Approaches for ADP-Containing Molecules

The chemical synthesis of ADP and its analogs is crucial for advancing our understanding of the biological roles of this important molecule and for the development of novel therapeutic agents. Traditional methods for synthesizing ADP- and ATP-containing molecules have often been hampered by complex procedures, the need for stringent anhydrous conditions, low reproducibility, and poor reaction yields. thers.ac.jp

Recent advancements in synthetic chemistry have focused on developing more efficient and reliable methods. One notable approach involves a modified coupling reaction that reliably produces ADP- and ATP-containing molecules in high yields. thers.ac.jp This method has been successfully applied to the synthesis of analogs of nicotinamide (B372718) adenine dinucleotide (NAD+), a key molecule in energy metabolism. thers.ac.jp

A key challenge in the synthesis of ADP analogs is the construction of the pyrophosphate bridge. A powerful technique for achieving this is the use of P(III)–P(V) phosphoramidite-based chemistry. nih.govacs.org This method involves coupling a 5'-O-phosphoryl component (the P(V) part) with a 5'-phosphoramidite of a protected nucleoside, such as adenosine (the P(III) part). nih.govacs.org This strategy has been extensively used to prepare a variety of ADP-ribosylated biomolecules and has been adapted for the synthesis of a focused library of ADP-ribose (ADPr) mimics. nih.govacs.org These synthetic analogs are invaluable tools for studying the enzymes that recognize and process ADP-containing molecules, such as the SARS-CoV-2 macrodomain 1 (Mac1), an ADP-ribosyl hydrolase. nih.govacs.org By systematically modifying different parts of the ADPr molecule, such as the distal ribose, researchers can probe the structural requirements for binding and inhibition of these enzymes. nih.gov

The synthesis of other biologically important ADP analogs, such as 1-adenosin-5'-yl 3-(3-methylbut-2-enyl) diphosphoric acid diester (AppD), has also been reported. acs.org These synthetic routes provide access to sufficient quantities of these molecules for detailed biological studies, which would not be possible if relying solely on their isolation from natural sources. acs.org The development of efficient synthetic strategies for ADP-containing molecules is therefore a critical area of research that fuels the exploration of their diverse biological functions.

The following table outlines key synthetic strategies for ADP-containing molecules:

| Synthetic Strategy | Description | Application | Reference(s) |

| Modified P(V)-P(V) Coupling Reaction | A reliable method for producing ADP- and ATP-containing molecules with high yields. | Synthesis of NAD+ analogs and other ADP/ATP derivatives. | thers.ac.jp |

| P(III)–P(V) Phosphoramidite (B1245037) Chemistry | Construction of the pyrophosphate bridge by coupling a P(V) component with a P(III) phosphoramidite component. | Preparation of ADP-ribosylated biomolecules and ADP-ribose mimics for enzyme inhibitor studies. | nih.govacs.org |